

Technical Support Center: Rework and Stripping of Cured Cyclotene™ Films

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Compound of Interest

Compound Name: Cyclotene

Cat. No.: B1209433

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This guide provides troubleshooting advice and detailed procedures for the rework and stripping of both partially and fully cured **Cyclotene™** (benzocyclobutene or BCB) films. It is intended for researchers and professionals working with these materials in microelectronics and related fields.

Frequently Asked Questions (FAQs)

Q1: I made a mistake during the spin coating of my **Cyclotene™** film, but I haven't cured it yet. How can I remove it?

For **Cyclotene™** films that have been spin-coated and soft-baked, but not yet cured, you can use T1100 Rinse Solvent for removal. This can be done by dispensing T1100 directly onto the substrate on a wafer track or by immersing the substrate in a T1100 bath at room temperature. [\[1\]](#)[\[2\]](#)

Q2: My **Cyclotene™** film has been partially cured. What are my options for stripping it?

Partially cured BCB films can be removed using Primary Stripper A at an elevated temperature. [\[3\]](#) A partially cured film (around 80% cure) will etch very slowly or not at all in Primary Stripper A at 80°C. [\[3\]](#) However, increasing the bath temperature to 95°C is effective for removing a 5µm thick film in about an hour. [\[3\]](#) Plasma etching is also a viable option for partially cured films. [\[3\]](#)

Q3: How can I remove a fully cured **Cyclotene™** film?

Fully cured **Cyclotene**™ films are highly resistant to most chemicals.[1][2] The most effective and generally recommended method for removal is plasma stripping using a mixture of oxygen (O₂) and a fluorine-containing gas such as carbon tetrafluoride (CF₄) or sulfur hexafluoride (SF₆).[1][2][3] For test wafers without sensitive underlying structures, aggressive wet etchants like a piranha solution (H₂O₂/H₂SO₄) or fuming nitric acid can be used.[1][2][3]

Q4: I have an exposed film of photosensitive **Cyclotene**™ (4000 series). How can I rework it?

Once a photosensitive BCB film has been exposed, it becomes crosslinked and insoluble in most solvents.[3] There are three primary methods for rework:

- Primary Stripper A: This can be used at elevated temperatures (e.g., 80-85°C for 5 minutes) or at room temperature for a longer duration (30 minutes).[3][4]
- Plasma Etching: This method is effective for all cure states of BCB films.[3]
- T1100 Rework: While T1100 does not dissolve the exposed film, it will cause significant swelling. A subsequent pressurized rinse with sufficient impingement can then remove the swollen film fragments.[3]

Q5: Are there any safety precautions I should be aware of when using the stripping chemicals?

Yes. T1100 Rinse Solvent, DS2100 Developer, and DS3000 Developer are organic solvents and should be handled in well-ventilated areas.[3] Primary Stripper A is an organic solvent containing a strong organic acid and requires the use of protective equipment.[3] It is also important to note that Primary Stripper A may not be compatible with solvent or water waste streams, so proper disposal procedures should be followed.[3]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Incomplete removal of soft-cured film with Primary Stripper A.	Insufficient temperature or time.	Increase the bath temperature to 90-100°C and/or increase the immersion time.[1][2]
Primary Stripper A at room temperature is ineffective.	The stripper has absorbed atmospheric moisture, rendering it inactive.[3]	Use a fresh bath of Primary Stripper A for each use at room temperature, or preferably, use the stripper at an elevated temperature (e.g., 80°C) where it will remain dry.[3]
Plasma etching is damaging underlying layers.	The fluorine in the plasma is etching materials like silicon nitride or silicon oxide.[3]	This is a known disadvantage of plasma stripping. If the underlying layers are sensitive, consider alternative rework strategies if possible, or carefully optimize the plasma etch process to minimize damage.
Difficulty removing swollen, exposed photo-BCB film after T1100 soak.	Insufficient pressure or impingement from the rinse spray.	Ensure the pressurized rinse provides enough force to physically remove all fragments of the swollen film. [3]

Quantitative Data

Table 1: Removal Rates of Soft-Cured **Cyclotene**™ Film with Primary Stripper A

Bath Temperature	Removal Rate
90°C	~2 µm/hour
100°C	~6 µm/hour

Data sourced from Dow processing guidelines.[1][2]

Table 2: Typical Plasma Etch Gas Mixtures for **Cyclotene™** Stripping

Gas Mixture	Typical Ratio
O ₂ / CF ₄	80:20
O ₂ / SF ₆	90:10

Other mixtures such as O₂/NF₃ have also been used successfully.[3]

Experimental Protocols

Protocol 1: Rework of Uncured/Soft-Baked **Cyclotene™** Film

- Preparation: Prepare a bath of T1100 Rinse Solvent at room temperature in a suitable container within a well-ventilated fume hood.
- Immersion: Immerse the substrate with the uncured/soft-baked **Cyclotene™** film into the T1100 bath.
- Agitation (Optional): Gentle agitation can be used to speed up the dissolution of the film.
- Rinsing: Once the film is completely dissolved, remove the substrate from the T1100 bath.
- Drying: Dry the substrate using a nitrogen gun or other appropriate method.

Protocol 2: Stripping of Soft-Cured **Cyclotene™** Film with Primary Stripper A

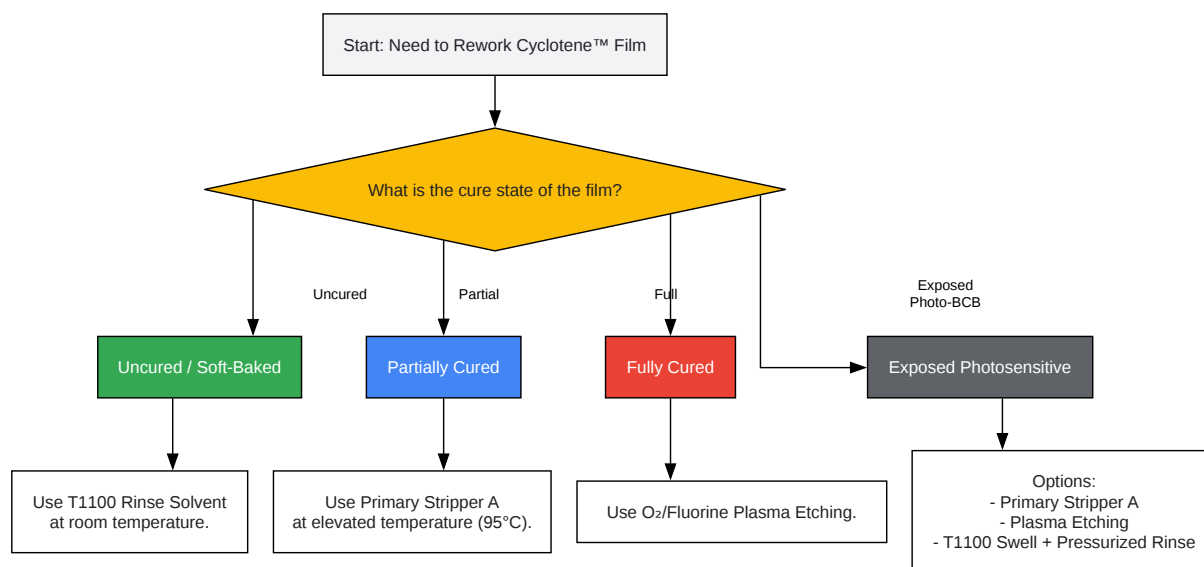
- Safety Precautions: Don appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Perform all steps in a well-ventilated fume hood.
- Bath Preparation: Heat a bath of Primary Stripper A to 90-100°C.
- Immersion: Carefully immerse the substrate with the soft-cured **Cyclotene™** film into the heated stripper bath.

- Stripping: Allow the substrate to remain in the bath until the film is completely stripped. Refer to the removal rates in Table 1 for approximate timings.
- Rinsing: a. Remove the substrate from the Primary Stripper A bath. b. Rinse with isopropanol (IPA).^{[1][2]} c. Follow with a deionized (DI) water rinse.^{[1][2]}
- Drying: Dry the substrate thoroughly.
- Optional Plasma Clean: An O₂/CF₄ plasma treatment after stripping and rinsing can help to completely remove any remaining organic residues.^{[1][2]}

Protocol 3: Plasma Stripping of Fully Cured Cyclotene™ Film

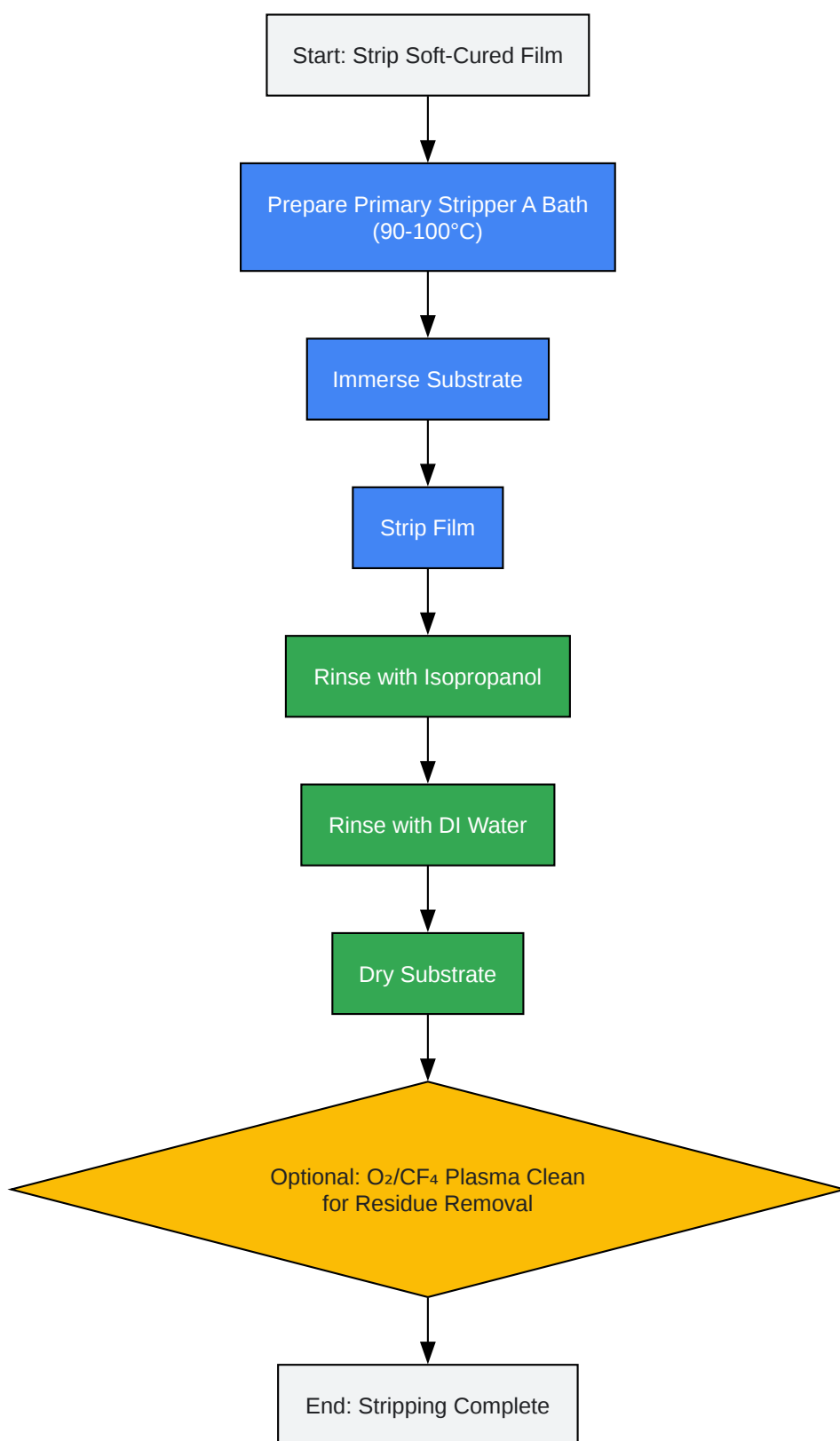
- System Preparation: Ensure the plasma etcher is clean and ready for use.
- Loading: Load the substrate with the fully cured **Cyclotene™** film into the plasma etcher chamber.
- Process Parameters: a. Set the gas flows to the desired ratio (e.g., 80% O₂ and 20% CF₄).^[3] b. Set the RF power, pressure, and temperature according to the manufacturer's recommendations or a previously optimized recipe.
- Etching: Initiate the plasma and etch until the **Cyclotene™** film is completely removed. An endpoint detection system can be used if available.
- Unloading: Once the etch is complete, vent the chamber and unload the substrate.

Visualized Workflows



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Caption: Decision tree for selecting the appropriate **Cyclotene™** rework procedure.



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Caption: Workflow for stripping soft-cured **Cyclotene™** films.

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